molecular formula C9H17F2N3O B7025147 N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide

N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide

Cat. No.: B7025147
M. Wt: 221.25 g/mol
InChI Key: IEYFRWDVWYQMIB-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoromethyl and carboxamide groups, as well as an amino group attached to a methylpropyl chain.

Properties

IUPAC Name

N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N3O/c1-8(2,12)4-14-7(15)6-3-9(10,11)5-13-6/h6,13H,3-5,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYFRWDVWYQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CC(CN1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4,4-difluoropyrrolidine with 2-amino-2-methylpropanol in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-methylpropyl)-4,4-difluoropyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives such as:

Uniqueness

The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications .

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